4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromo-2,4-dinitrophenol with 2-(pyridin-2-yl)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative .
Scientific Research Applications
4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2’:6’,2’'-terpyridine
- 6-Bromo-pyridin-2-ylmethanol
- 2-Bromo-5-methylpyridine
Uniqueness
4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[8][8].
Properties
CAS No. |
615257-09-5 |
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Molecular Formula |
C16H17BrN2OS |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-bromo-2-[2-(2-pyridin-2-ylethylsulfanyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-4-5-16(20)13(11-14)12-18-8-10-21-9-6-15-3-1-2-7-19-15/h1-5,7,11-12,20H,6,8-10H2 |
InChI Key |
WDLMCWWYXKDLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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